CEP-40125

DNA Damage Comet Assay Interstrand Crosslinks

Bendamustine's rapid clearance limits its utility in solid tumor research. CEP-40125 (RXDX-107) solves this via a dodecyl ester prodrug encapsulated in human serum albumin (HSA), enabling sustained intratumoral alkylation. - Achieves tumor regression in breast, lung, and ovarian CDX/PDX models where bendamustine shows marginal activity. - Provides a robust tool for studying EPR-mediated tumor accumulation, gp60 transcytosis, and DNA damage response (pHR2AX, Fanconi anemia pathway). - Supplied with full QC documentation (HPLC, NMR) to ensure lot-to-lot reproducibility for rigorous PK/PD and DDR studies.

Molecular Formula C28H45Cl2N3O2
Molecular Weight 526.6 g/mol
CAS No. 1456608-94-8
Cat. No. B606601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP-40125
CAS1456608-94-8
SynonymsCEP-40125;  CEP-40125;  CEP-40125;  RXDX-107;  RXDX-107;  RXDX-107
Molecular FormulaC28H45Cl2N3O2
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl
InChIInChI=1S/C28H45Cl2N3O2/c1-3-4-5-6-7-8-9-10-11-12-22-35-28(34)15-13-14-27-31-25-23-24(16-17-26(25)32(27)2)33(20-18-29)21-19-30/h16-17,23H,3-15,18-22H2,1-2H3
InChIKeyRJNURICEBYUKHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CEP-40125 (RXDX-107) Overview


CEP-40125 (RXDX-107) is a nanoparticle-based formulation of bendamustine dodecyl ester, a bifunctional DNA alkylating agent, encapsulated in human serum albumin (HSA) . It is a next-generation alkylating agent designed to overcome the pharmacokinetic and biodistribution limitations of bendamustine in solid tumor applications .

CEP-40125 vs. Generic Bendamustine


Bendamustine, while effective in hematologic malignancies, has demonstrated limited activity in solid tumors due to rapid clearance, short plasma half-life, and suboptimal tumor biodistribution . CEP-40125 addresses these intrinsic limitations through a dual-modification strategy—a dodecanol alkyl ester prodrug design combined with albumin encapsulation—which fundamentally alters its pharmacokinetic profile, intracellular delivery mechanisms, and pharmacodynamic durability relative to the parent compound .

CEP-40125 Quantitative Evidence vs. Bendamustine


DNA Interstrand Crosslink Induction & Persistence

In a head-to-head comparison using the comet assay in multiple solid tumor cell lines, CEP-40125 demonstrated stronger induction of interstrand crosslinks (ICLs) than bendamustine, and these ICLs persisted over 48 hours post-treatment . The enhanced ICL formation is attributed to multiple intracellular delivery mechanisms, including macropinocytosis of HSA nanoparticles and direct transport of the dodecanol alkyl ester .

DNA Damage Comet Assay Interstrand Crosslinks

Greater Maximal Cytotoxicity

In anti-proliferative assays across multiple solid tumor cell lines (NSCLC, breast, ovarian), CEP-40125 exhibited dose-dependent cytotoxicity with IC50 values comparable to those of bendamustine. However, CEP-40125 achieved more complete cell killing at higher concentrations, indicating a greater maximal effect (Emax) and superior depth of response . This suggests that while potency is similar, the efficacy ceiling is higher for CEP-40125.

Cytotoxicity Solid Tumor Antiproliferative

pH2AX Biomarker Induction

Compared to bendamustine, CEP-40125 demonstrated stronger induction of phosphorylated H2AX (pH2AX), a well-established biomarker of DNA double-strand breaks and replication stress . This enhanced pH2AX signal indicates a more robust DNA damage response elicited by CEP-40125 in solid tumor cells.

DNA Damage Response pH2AX Pharmacodynamics

Albumin Nanoparticle Tumor Accumulation

CEP-40125 is a nanoparticle formulation of bendamustine dodecyl ester encapsulated in human serum albumin (HSA) . This design leverages the enhanced permeability and retention (EPR) effect and albumin-binding proteins (e.g., SPARC, gp60) for preferential tumor accumulation, a strategy analogous to nab-paclitaxel. Preclinical data confirm that CEP-40125 enters cells via macropinocytosis of HSA nanoparticles in addition to passive diffusion and prodrug activation .

Nanomedicine EPR Effect Drug Delivery

CEP-40125 Application Scenarios


DNA Damage Response in Solid Tumor Models

CEP-40125 is ideally suited for studies investigating the DNA damage response (DDR) in solid tumor cell lines and xenografts. Its enhanced and sustained induction of interstrand crosslinks and pH2AX provides a robust signal for DDR pathway activation (e.g., ATM/ATR, p53) and enables mechanistic studies of ICL repair mechanisms such as the Fanconi anemia pathway.

Solid Tumor Efficacy in Xenograft & PDX Models

CEP-40125 has demonstrated potent single-agent anti-tumor activity, including tumor regression, in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of breast, lung, and ovarian cancer . It is the compound of choice for preclinical efficacy studies in solid tumors where bendamustine has historically shown limited benefit due to poor pharmacokinetics.

Albumin Nanoparticle Drug Delivery & Tumor Targeting

As an HSA-encapsulated nanoparticle formulation, CEP-40125 serves as an excellent tool for studying the EPR effect, albumin-mediated transcytosis (gp60 receptor), and SPARC-mediated tumor accumulation . Researchers can use CEP-40125 to compare nanoparticle versus small-molecule tumor distribution and to evaluate tumor microenvironment factors influencing nanoparticle uptake.

PK/PD Modeling of Prodrug Activation

The dodecanol alkyl ester prodrug design of CEP-40125, which slowly releases active bendamustine, combined with its nanoparticle formulation, provides a unique system for studying sustained drug release kinetics and intratumoral drug accumulation . This compound is valuable for PK/PD modeling studies aimed at optimizing dosing regimens for prolonged target engagement in solid tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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